Ethyl 2-methyl-4,4,4-trifluorobutyrate
Description
Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS: 136564-76-6) is a fluorinated ester with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol . Its structure features a trifluoromethyl group at the terminal carbon and a methyl substituent at the α-position relative to the ester group. This compound is characterized by its low polarity and moderate boiling point, making it suitable as a solvent or intermediate in organic synthesis. It is widely utilized in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing properties of the trifluoromethyl group, which enhance metabolic stability and bioavailability in bioactive molecules .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-76-6 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136564-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-methyl-4,4,4-trifluorobutyrate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in drug design.
Case Study: Synthesis of Fluorinated Compounds
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of fluorinated indole derivatives. These compounds exhibited significant antagonistic activity against leukotrienes D4 and E4, which are involved in inflammatory responses . The introduction of the trifluoromethyl group was crucial for enhancing the pharmacological properties of these derivatives.
Chemical Synthesis Applications
Beyond pharmaceuticals, this compound is employed as a building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical reactions.
Examples of Synthetic Pathways
- Alkylation Reactions : this compound can undergo alkylation to form more complex fluorinated esters.
- Condensation Reactions : It can participate in condensation reactions with amines to produce fluorinated amides, which are useful in medicinal chemistry.
Analytical Chemistry Applications
The compound's distinct spectral characteristics make it suitable for analytical applications. It can be used as a standard in chromatography and mass spectrometry to identify and quantify other fluorinated compounds.
Analytical Methods
- Gas Chromatography (GC) : Utilized for separating volatile components in mixtures.
- Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound and its derivatives.
Environmental and Safety Considerations
While this compound has beneficial applications, it also poses certain risks:
Mechanism of Action
The mechanism by which ethyl 2-methyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Ethyl 3-Methyl-4,4,4-Trifluorobutyrate (CAS: 95853-67-1)
Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (CAS: 91600-33-8)
Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate (CAS: 344-00-3)
Ethyl 3-Amino-4,4,4-Trifluorobutyrate (CAS: 170804-18-9)
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS: 372-30-5)
- Structural Simplicity : Lacks the methyl group, reducing steric effects.
- Applications : Intermediate in flavor and fragrance industries .
Biological Activity
Ethyl 2-methyl-4,4,4-trifluorobutyrate is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique trifluoromethyl group significantly influences its biological activities, making it a subject of interest for pharmacological studies and potential therapeutic applications.
- Molecular Formula : C7H9F3O2
- Molecular Weight : 200.16 g/mol
- Physical Appearance : Colorless to pale yellow liquid
- Boiling Point : 180°C to 184°C
- Density : Approximately 1.16 g/mL at 25°C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups enhance the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viral pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
- Antimicrobial Activity : Exhibits varying degrees of effectiveness against different bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Pharmacological Evaluation : A study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated compounds, including this compound, highlighting its potential as a therapeutic agent due to its unique structural features and biological activities .
- Mechanistic Studies : Research focusing on the compound's mechanism of action revealed that it interacts with specific cellular targets, influencing metabolic pathways associated with inflammation and infection .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | Contains hydroxyl group; different reactivity | Notable antiviral and anti-inflammatory |
| Ethyl 4,4,4-trifluorobutyrate | Lacks hydroxyl and methyl groups; different properties | Limited biological activity |
| Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutyrate | Contains a ketone group; affects reactivity | Varies based on structural modifications |
Q & A
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance reactivity in Pd-catalyzed couplings by stabilizing charged intermediates. Arrhenius plots derived from kinetic data (e.g., via in situ FTIR) optimize temperature ranges (e.g., 60–80°C) for specific transformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
